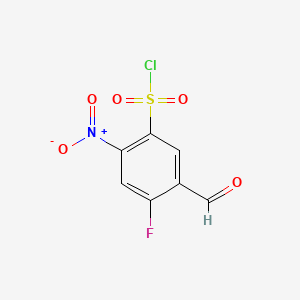
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride typically involves the nitration of 4-fluoronitrobenzene. This process can be carried out using the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce 4-fluoronitrobenzene . The reaction conditions include the use of a nitrating agent, such as mixed acid, and careful control of temperature and reaction time to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis strategies. These methods enhance mass and heat transfer rates, leading to better control over impurities and higher process efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include 4-fluoroaniline, which is a precursor to various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride involves its interaction with specific molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its use in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride include:
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations.
Biological Activity
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure, characterized by a sulfonyl chloride moiety, positions it as a versatile building block for various chemical transformations. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C7H4ClFNO4S, with a molar mass of approximately 239.63 g/mol. The compound features a fluorine atom, a formyl group, and a nitro group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, such as amino acids in proteins, potentially leading to modulation of enzymatic activities or cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitro group is often associated with increased potency against bacterial strains, particularly those resistant to conventional antibiotics.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes. For example, sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The structural similarity suggests potential for similar activity in this compound.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antibacterial potential .
- Enzyme Interaction Studies : Research on enzyme kinetics revealed that certain derivatives could competitively inhibit enzyme activity. The binding affinity was measured using fluorescence spectroscopy, showing promising results for further development as therapeutic agents .
- Toxicological Assessments : Toxicological studies have indicated that while certain derivatives exhibit biological activity, they also possess cytotoxic properties at high concentrations. This necessitates careful evaluation during drug development processes .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H3ClFNO5S |
|---|---|
Molecular Weight |
267.62 g/mol |
IUPAC Name |
4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H |
InChI Key |
RTWXBASLGDSDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















